molecular formula C16H16ClN5O B11227564 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-methyl-2H-tetrazol-5-amine

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-methyl-2H-tetrazol-5-amine

Cat. No.: B11227564
M. Wt: 329.78 g/mol
InChI Key: NKFOENVVJJQTTN-UHFFFAOYSA-N
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Description

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a tetrazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Similar in structure but contain sulfur instead of nitrogen.

    Oxazoles: Contain oxygen and nitrogen in the ring structure.

    Indoles: Contain a fused ring system with nitrogen.

Uniqueness

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups and the tetrazole ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H16ClN5O

Molecular Weight

329.78 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-methyltetrazol-5-amine

InChI

InChI=1S/C16H16ClN5O/c1-22-20-16(19-21-22)18-10-12-4-8-15(9-5-12)23-11-13-2-6-14(17)7-3-13/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

NKFOENVVJJQTTN-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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